2-Fluoro-6-iodobenzyl bromide
Overview
Description
2-Fluoro-6-iodobenzyl bromide, also known as 2-(bromomethyl)-1-fluoro-3-iodobenzene, is a chemical compound with the molecular formula C7H5BrFI and a molecular weight of 314.92 g/mol. This compound is widely used in scientific research and industry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-iodobenzyl bromide typically involves the bromination of 2-fluoro-6-iodotoluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or alkynes, are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Cross-Coupling Reactions: Products include biaryl compounds and alkynyl derivatives.
Oxidation and Reduction: Products include alcohols and aldehydes.
Scientific Research Applications
2-Fluoro-6-iodobenzyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromomethyl group is highly reactive, allowing for easy substitution by various nucleophiles. In cross-coupling reactions, the compound acts as an electrophile, forming carbon-carbon bonds with nucleophilic partners under the influence of a palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-iodotoluene: Similar structure but lacks the bromomethyl group.
2-Fluoro-6-bromobenzyl bromide: Similar structure but lacks the iodine atom.
2-Iodo-6-bromobenzyl bromide: Similar structure but lacks the fluorine atom.
Uniqueness
2-Fluoro-6-iodobenzyl bromide is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens with the bromomethyl group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)-1-fluoro-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRFLWHSLPODFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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